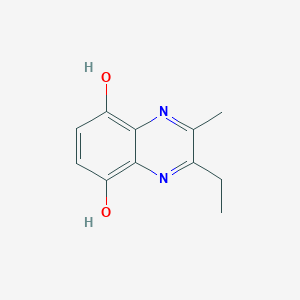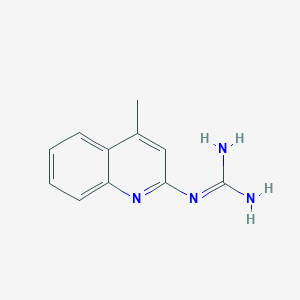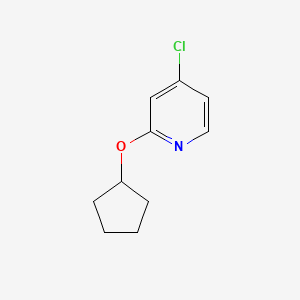
4-Chloro-2-(cyclopentyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(cyclopentyloxy)pyridine is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of a chlorine atom and a cyclopentyloxy group attached to the pyridine ring makes this compound unique and of interest in various chemical and industrial applications.
Preparation Methods
The synthesis of 4-Chloro-2-(cyclopentyloxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Chloro-2-(cyclopentyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with organoboron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(cyclopentyloxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopentyloxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-(cyclopentyloxy)pyridine can be compared with other chloropyridine derivatives, such as:
2-Chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
4-Chloropyridine: Similar to this compound but lacks the cyclopentyloxy group, making it less versatile in certain applications.
Properties
CAS No. |
1346707-00-3 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-2-cyclopentyloxypyridine |
InChI |
InChI=1S/C10H12ClNO/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
JERKVGYGVUJAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


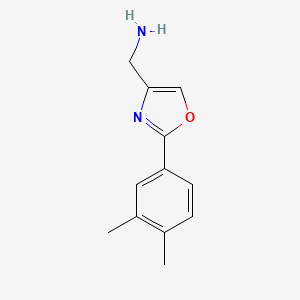
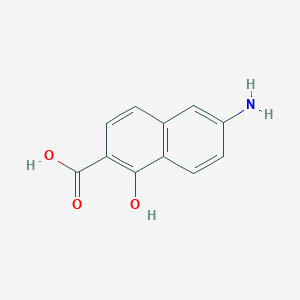
![3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11900026.png)
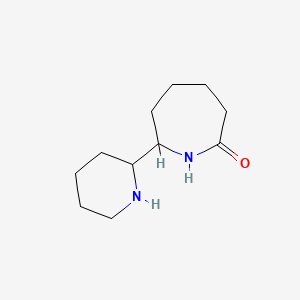
![(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)
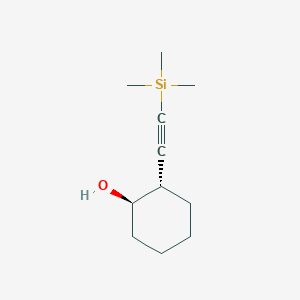
![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)
![Thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B11900069.png)
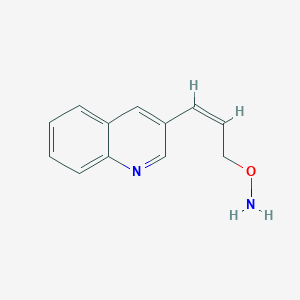

![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B11900080.png)
